molecular formula C11H15N B12215439 1-(2-Phenylcyclopropyl)ethan-1-amine

1-(2-Phenylcyclopropyl)ethan-1-amine

Cat. No.: B12215439
M. Wt: 161.24 g/mol
InChI Key: VDXNKYRHOGJFPI-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N It is characterized by a cyclopropyl ring substituted with a phenyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of styrene derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(2-Phenylcyclopropyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, including changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(2-Phenylcyclopropyl)methanamine
  • 1-(2-Phenylcyclopropyl)propan-1-amine
  • 1-(2-Phenylcyclopropyl)butan-1-amine

Comparison: 1-(2-Phenylcyclopropyl)ethan-1-amine is unique due to its specific ethanamine chain, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2-phenylcyclopropyl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3

InChI Key

VDXNKYRHOGJFPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1C2=CC=CC=C2)N

Origin of Product

United States

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